Isopropylsulfamoyl chloride

Description

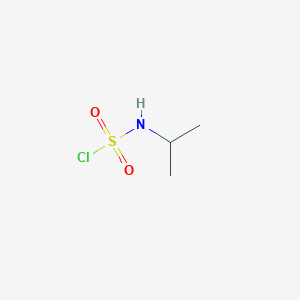

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-ylsulfamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClNO2S/c1-3(2)5-8(4,6)7/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGRDPCWQGGNEQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067180 | |

| Record name | Sulfamoyl chloride, (1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26118-67-2 | |

| Record name | N-(1-Methylethyl)sulfamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26118-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropylsulphamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026118672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamoyl chloride, N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamoyl chloride, (1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropylsulphamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYLSULPHAMOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN52HES8UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Route Optimization for Isopropylsulfamoyl Chloride

Established Synthetic Pathways to Isopropylsulfamoyl Chloride

Traditional synthesis of this compound relies on well-established chlorosulfonation reactions. These methods are characterized by their directness, though they often involve harsh reagents.

The most common and direct method for synthesizing N-isopropylsulfamoyl chloride is the reaction of isopropylamine (B41738) with a chlorosulfonating agent. ontosight.ai The primary reagent used in this approach is chlorosulfonic acid (ClSO₃H). ontosight.aiontosight.ai The general process involves the controlled addition of isopropylamine to a solution of chlorosulfonic acid in a suitable inert solvent, such as dichloromethane. ontosight.ai

The reaction is exothermic and generates hydrogen chloride gas, necessitating careful temperature control, typically by cooling the reaction vessel, and performing the reaction in a well-ventilated hood. ontosight.aiorgsyn.org Maintaining a low temperature during the amine addition is crucial to prevent unwanted side reactions and degradation of the product. smolecule.com Once the addition is complete, the mixture is typically stirred for a period to ensure the reaction goes to completion. ontosight.ai The resulting N-isopropylsulfamoyl chloride is then isolated through standard purification procedures. ontosight.ai Historically, chlorosulfonation of amines was considered challenging, but process control has made it a viable industrial method. google.com

Besides chlorosulfonic acid, other reagents have been established for the synthesis of sulfamoyl chlorides. Sulfuryl chloride (SO₂Cl₂) is a frequently used alternative for the reaction with isopropylamine. ontosight.ai One documented procedure involves reacting isopropylamine hydrochloride with sulfuryl chloride in acetonitrile, using antimony(V) pentachloride as a catalyst, which resulted in a 47% yield. googleapis.com

Other synthetic routes bypass the direct use of isopropylamine with a strong chlorosulfonating agent. One such process starts from N,N-diisopropylurea, which is reacted with oleum (B3057394), sulfuric acid, phosphorus trichloride, and chlorine in a single step. google.com Another alternative involves the formation of an N-alkylsulfamic acid from an alkyl isocyanate and sulfuric acid, which is subsequently chlorinated using phosphorus pentachloride (PCl₅) in a solvent like chloroform (B151607) to yield the final product. google.com These multi-step approaches provide alternative pathways that may be advantageous depending on the available starting materials and desired scale.

| Reagent | Starting Material | Notes |

| Chlorosulfonic Acid | Isopropylamine | Direct, common method; requires careful temperature control. ontosight.aiontosight.ai |

| Sulfuryl Chloride | Isopropylamine / Isopropylamine Hydrochloride | Alternative to chlorosulfonic acid; may be used with a catalyst like SbCl₅. ontosight.aigoogleapis.com |

| Phosphorus Pentachloride (PCl₅) | N-isopropylsulfamic acid | Used as a chlorinating agent in a two-step process from an alkyl isocyanate. google.com |

| Phosphorus Trichloride (PCl₃) & Chlorine | N,N-diisopropylurea | Part of a one-pot process also involving oleum and sulfuric acid. google.com |

Advanced Synthesis Strategies for this compound

Modern synthetic chemistry seeks to improve upon established methods by incorporating catalysis and adhering to green chemistry principles to enhance efficiency, selectivity, and sustainability.

Catalysis offers a pathway to milder reaction conditions and improved selectivity in the formation of sulfamoyl chlorides. Palladium-catalyzed reactions have been developed for the three-component synthesis of sulfonamides, where a sulfamoyl chloride is generated in situ. rsc.orgrsc.org In this approach, a secondary amine reacts with sulfuric chloride in the presence of a palladium catalyst to form the sulfamoyl chloride intermediate, which then undergoes a Suzuki-Miyaura coupling with a boronic acid. rsc.orgrsc.org This method avoids the need to isolate the often-unstable sulfamoyl chloride intermediate and provides a direct route to complex sulfonamides. rsc.org

Lewis acids have also been employed to facilitate the synthesis. The use of antimony(V) pentachloride (SbCl₅) as a catalyst in the reaction between isopropylamine hydrochloride and sulfuryl chloride demonstrates a catalytic approach to the chlorosulfonation reaction. googleapis.com Furthermore, photocatalysis represents a frontier in activating sulfamoyl chlorides for subsequent reactions, indicating the potential for light-mediated synthetic strategies. acs.orgjove.com While many photocatalytic methods focus on the reactions of sulfamoyl chlorides, the principles could be adapted for their synthesis. acs.orgnih.gov

Adherence to green chemistry principles aims to reduce waste and avoid the use of hazardous materials. Several more environmentally benign methods for synthesizing sulfonyl chlorides have been developed. One prominent strategy involves the use of S-alkylisothiourea salts as odorless, stable precursors, which are readily prepared from alkyl halides and thiourea (B124793). organic-chemistry.org These salts can be converted to sulfonyl chlorides using safer chlorinating agents like N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach). organic-chemistry.orgorganic-chemistry.org A key advantage of using NCS is that the succinimide (B58015) byproduct can be recovered and recycled back into NCS, improving the atom economy of the process. organic-chemistry.org

Another green approach is the use of sodium chlorite (B76162) (NaClO₂) for the oxidative chlorosulfonation of thiols and their derivatives, which offers a worker-friendly alternative to traditional methods. organic-chemistry.org Metal-free, aerobic oxidation conditions have also been developed, using oxygen as the terminal oxidant and ammonium (B1175870) nitrate (B79036) as a source of catalytic nitrogen oxides to convert thiols into sulfonyl chlorides, significantly reducing chemical waste. rsc.org Additionally, the implementation of continuous flow chemistry for chlorosulfonation reactions improves safety, especially when using hazardous reagents like chlorosulfonic acid, and enhances process control and yield, representing a key green engineering advancement. nih.gov

Yield Optimization and Purity Enhancement Techniques for this compound

Achieving high yield and purity is critical for the industrial application of this compound. Optimization involves precise control of reaction conditions and effective purification methodologies.

A key parameter for yield optimization is temperature control. In the chlorosulfonation of amines, maintaining low temperatures (e.g., -5°C to 15°C) during the addition of reagents is crucial to minimize the formation of byproducts from exothermic side reactions. orgsyn.orgsmolecule.com The use of a Design of Experiments (DOE) approach can systematically optimize variables such as reagent stoichiometry, temperature, and reaction time to maximize yield. nih.gov One process reported a yield of 91.93% with a purity of 90%. google.com

Following the synthesis, a variety of purification techniques are employed.

Washing and Extraction: The crude product is often washed with water to remove excess acid and water-soluble impurities. ontosight.ai Liquid-liquid extraction, for instance using dichloromethane, can separate the product from insoluble byproducts. smolecule.com An extractive purification using a methanol-water mixture has also been described. google.com

Distillation: Vacuum distillation is an effective method for purifying liquid sulfamoyl chlorides, separating them from non-volatile impurities and unreacted starting materials. ontosight.aismolecule.com The analysis of distillation residues is important for identifying byproducts such as isopropylsulfamic acid. ontosight.ai

Chromatography: For laboratory-scale purification and to achieve very high purity, column chromatography using silica (B1680970) gel is a viable option. thieme-connect.de

| Technique | Purpose | Reported Yield/Purity |

| Temperature Control | Minimize side reactions, improve yield. | A 95% yield was achieved for a similar compound by maintaining -5°C during addition. smolecule.com |

| Extractive Workup | Remove impurities (e.g., acids, insolubles). | A process yielded 90% pure material after extraction. google.com |

| Vacuum Distillation | Purify liquid product from non-volatile impurities. | Commonly used for purification post-synthesis. ontosight.aismolecule.com |

| Column Chromatography | High-purity isolation at a lab scale. | Effective for obtaining pure product. thieme-connect.de |

| Design of Experiments (DOE) | Systematic optimization of reaction parameters. | Used to maximize yield in continuous manufacturing. nih.gov |

Mechanistic Insights into this compound Formation Reactions

The formation of this compound from isopropylamine and a reagent like sulfuryl chloride (SO₂Cl₂) or chlorosulfonic acid (ClSO₃H) proceeds through a nucleophilic substitution pathway at the sulfur center. The nitrogen atom of isopropylamine acts as the nucleophile, attacking the electrophilic sulfur atom. This is followed by the departure of a leaving group, resulting in the formation of the N-S bond characteristic of the sulfamoyl chloride.

While direct mechanistic studies on the formation of this compound are not extensively detailed in the literature, the mechanisms of related sulfonyl transfer reactions have been investigated, providing valuable insights. researchgate.net Reactions involving sulfonyl halides can proceed through several distinct mechanisms, including nucleophilic substitution (SN), addition-elimination (SAN), and various elimination pathways (E1, E2, and E1cB).

Kinetic studies on the reaction of sulfamoyl chlorides with anilines (the reverse of the formation from an amine) support an elimination mechanism. This process is believed to involve a transient N-sulfonylamine intermediate (e.g., [PhN]=SO₂). The specific pathway can be influenced by the solvent, with an E2-type mechanism proposed in chloroform and a more E1cB-like E2 mechanism suggested in the more polar solvent, acetonitrile. These findings highlight the complexity of reactions at the sulfamoyl group and the sensitivity of the mechanism to the surrounding chemical environment.

More recent research has focused on novel methods for activating sulfamoyl chlorides for subsequent reactions, which sheds light on the reactivity of the SO₂–Cl bond. The activation of sulfamoyl chlorides can be challenging via single-electron reduction due to their high reduction potential. jove.comacs.org However, alternative strategies have been developed. One innovative photocatalyst-free approach utilizes a Hydrogen Atom Transfer (HAT) and Halogen-Atom Transfer (XAT) relay strategy. acs.org In this system, a reagent like tert-butyl nitrite (B80452) (TBN) serves a dual role, acting as a HAT reagent to generate a key reactive species that can then cleave the SO₂–Cl bond via XAT. acs.org This allows for the generation of sulfamoyl radicals under mild conditions, opening new synthetic possibilities.

| Mechanism Type | Description | Context/Example | Reference |

| Nucleophilic Substitution | Direct attack of a nucleophile (e.g., amine) at the sulfur center with displacement of a leaving group (e.g., chloride). | The fundamental pathway for the formation of sulfamoyl chlorides from an amine and SO₂Cl₂. | |

| Elimination (E2-type) | A concerted process where a base removes a proton as the leaving group departs. | Proposed for the reaction of N-phenyl sulfamoyl chloride with anilines in chloroform. | |

| Elimination (E1cB-like) | A stepwise process involving the formation of a conjugate base intermediate before the leaving group departs. | Suggested for the reaction of N-phenyl sulfamoyl chloride with anilines in acetonitrile. | |

| HAT/XAT Relay | A radical-based activation involving Hydrogen Atom Transfer (HAT) followed by Halogen-Atom Transfer (XAT). | A modern, photocatalyst-free method to activate the SO₂–Cl bond for further reactions. | acs.org |

Reactivity and Mechanistic Investigations of Isopropylsulfamoyl Chloride

Nucleophilic Substitution Reactions of Isopropylsulfamoyl Chloride

The core of this compound's synthetic utility lies in nucleophilic substitution reactions at the sulfonyl group. The mechanism for these reactions is generally considered to be a nucleophilic addition-elimination pathway. chemguide.co.uk In this process, a nucleophile attacks the electron-deficient sulfur atom, leading to a transient tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is expelled, restoring the sulfur-oxygen double bonds and forming the substituted product. chemguide.co.ukmasterorganicchemistry.com

The reaction between this compound and primary or secondary amines is a fundamental and widely used method for the synthesis of N,N'-disubstituted or N,N',N'-trisubstituted sulfonamides, respectively. frontiersrj.com This reaction proceeds via the general nucleophilic addition-elimination mechanism, where the amine's lone pair of electrons initiates the attack on the sulfonyl sulfur. chemguide.co.ukcrunchchemistry.co.uk

These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. crunchchemistry.co.ukmdpi.com The removal of HCl is crucial as it prevents the protonation of the amine reactant, which would render it non-nucleophilic, and drives the reaction to completion. chemguide.co.uk

A practical application of this reaction is in the synthesis of the herbicide Bentazone. google.com In one of the key steps, this compound is condensed with an anthranilic acid ester. The use of a base like N,N-diethylaniline effectively scavenges the HCl produced, allowing the reaction to proceed efficiently at room temperature. google.com

Table 1: Examples of Sulfonamide Formation from Sulfonyl Chlorides and Amines This table presents generalized reactions illustrating the formation of sulfonamides. The reactivity of this compound follows these principles.

| Sulfonyl Chloride | Amine | Base | Product |

|---|---|---|---|

| R-SO₂Cl | R'-NH₂ (Primary) | Pyridine | R-SO₂-NH-R' (Secondary Sulfonamide) |

| R-SO₂Cl | R'₂-NH (Secondary) | Triethylamine | R-SO₂-NR'₂ (Tertiary Sulfonamide) |

Data derived from principles outlined in chemguide.co.ukchemguide.co.ukmdpi.comgoogle.com.

This compound can react with alcohols in the presence of a base to yield the corresponding sulfamate (B1201201) esters, which are analogous to sulfonate esters. This transformation is significant because it converts a hydroxyl group (-OH), which is a poor leaving group, into a sulfamate group, which is an excellent leaving group for subsequent nucleophilic substitution or elimination reactions. libretexts.orgperiodicchemistry.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfamoyl chloride. youtube.com A base, typically a non-nucleophilic amine like pyridine, is required to deprotonate the resulting intermediate and neutralize the HCl byproduct. youtube.comyoutube.com An important stereochemical feature of this reaction is that the configuration of the carbon atom bearing the hydroxyl group is retained because the C-O bond of the alcohol is not broken during the process. youtube.comchegg.com

Beyond amines and alcohols, the sulfamoyl chloride moiety reacts with a variety of other nucleophiles.

Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce sulfonyl chlorides. While the typical product of sulfonyl chloride reduction is a mercaptan, some γ-sulfone sulfonyl chlorides have been shown to undergo reduction where the chlorosulfonyl group acts as a leaving group. researchgate.net

Radical Reactions with Alkenes: While direct single-electron reduction of sulfamoyl chlorides is challenging, they can be activated to generate sulfamoyl radicals. acs.org For instance, using a photocatalyst like Eosin Y or a silyl (B83357) radical-mediated chlorine atom abstraction, this compound can undergo hydrosulfamoylation reactions with alkenes to produce aliphatic sulfonamides. acs.orgresearchgate.net This modern approach provides a direct method for forming C-S bonds under mild conditions. researchgate.net

Hydrolytic Pathways and Products of this compound

This compound is known to be reactive and corrosive, in part due to its susceptibility to hydrolysis. ontosight.aiangenechemical.com While generally insoluble in water, it reacts with water to yield isopropylsulfamic acid and hydrochloric acid. cymitquimica.comvulcanchem.com

(CH₃)₂CHNHSO₂Cl + H₂O → (CH₃)₂CHNHSO₃H + HCl

Oxidation and Reduction Potentials of the Sulfamoyl Chloride Moiety

The sulfamoyl chloride group can participate in redox reactions, although its direct electrochemical reduction is considered difficult. acs.org

Reduction: Single electron transfer to a sulfamoyl chloride is more challenging than to a standard sulfonyl chloride. acs.org However, the generation of a sulfamoyl radical (R₂N-SO₂•) is achievable through alternative pathways. One method involves a visible-light-mediated process where a photocatalyst in an excited state is oxidatively quenched by the sulfamoyl chloride, leading to the formation of the radical intermediate. chemrxiv.org Another effective method is the abstraction of the chlorine atom by a silyl radical, such as one generated from tris(trimethylsilyl)silane, which activates the sulfamoyl chloride for further reactions. acs.orgresearchgate.net

Oxidation: Information regarding the oxidation potential of this compound is not widely documented. Generally, the sulfur atom in a sulfonyl chloride is in a high oxidation state (+6) and is not readily oxidized further.

Kinetic and Thermodynamic Studies of this compound Reactions

While specific kinetic and thermodynamic data for this compound are not extensively published, the behavior of analogous sulfonyl chlorides provides significant insight.

Kinetic studies on the reactions of sulfonyl chlorides with nucleophiles, such as alcohols or amines, consistently show that the reactions follow second-order kinetics—first order with respect to the sulfonyl chloride and first order with respect to the nucleophile. allresearchjournal.com This is consistent with a bimolecular mechanism (Sₙ2-like or addition-elimination). rsc.orgallresearchjournal.com The rate of reaction can be significantly influenced by the solvent and the presence of a base to scavenge the HCl byproduct, which can increase the reaction rate by preventing the reverse reaction or deactivation of the nucleophile. google.com

Thermodynamic parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, have been determined for related systems. The entropy of activation is typically found to be negative, which is characteristic of a bimolecular reaction where two reactant molecules combine to form a more ordered transition state. allresearchjournal.com

The nucleophilic substitution reactions of sulfamoyl chlorides are generally thermodynamically favorable. Computational studies on the hydrolysis of similar acyl chlorides have shown the reactions to be strongly exothermic, indicating that the products are significantly more stable than the reactants.

Table 2: Representative Activation Parameters for the Reaction of a Sulfonyl Chloride with a Nucleophile This table shows typical thermodynamic data for the reaction of p-Toluenesulfonyl Chloride with α-Hydroxy acids, which serves as an analogue for the reactions of this compound.

| Parameter | Value | Units |

|---|---|---|

| Enthalpy of Activation (ΔH‡) | 45 - 60 | kJ/mol |

| Entropy of Activation (ΔS‡) | -90 to -130 | J/(mol·K) |

Data conceptualized from kinetic studies of analogous systems like those reported in allresearchjournal.com.

Computational and Experimental Elucidation of Reaction Mechanisms and Transition States

The elucidation of reaction mechanisms for sulfamoyl chlorides, including this compound, leverages a powerful synergy between computational chemistry and experimental investigation. This dual approach is essential for mapping the intricate pathways of chemical transformations, identifying transient species like transition states, and ultimately controlling reaction outcomes. The primary goal is to construct a detailed energy profile of the reaction, which charts the energy of the system as it progresses from reactants to products. beilstein-journals.orgsmu.edu

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for probing reaction mechanisms at the molecular level. beilstein-journals.orgresearchgate.net These theoretical calculations allow for the optimization of molecular geometries for reactants, intermediates, products, and, most critically, transition states. mdpi.com A transition state represents the highest energy point on the minimum energy pathway between reactants and products and is characterized as a first-order saddle point on the potential energy surface. youtube.comfiveable.me Computationally, this is confirmed by frequency analysis, where a transition state structure exhibits exactly one imaginary frequency corresponding to the vibrational mode along the reaction coordinate. fiveable.me

Researchers employ various functionals and basis sets, such as B3LYP/6-311G++(d,p), to calculate the relative energies of each species along the reaction pathway. beilstein-journals.org These energies are often corrected for zero-point vibrational energy (ZPVE) to provide a more accurate picture of the reaction thermodynamics and kinetics. beilstein-journals.org By comparing the calculated energy barriers (activation energies) for different potential pathways, chemists can predict which mechanism is kinetically more favorable. beilstein-journals.orgfiveable.me This predictive power is a cornerstone of modern mechanistic investigation, offering insights that are difficult or impossible to obtain through experiments alone. rsc.org

The table below illustrates the typical data generated from DFT calculations for a hypothetical reaction step involving a sulfamoyl chloride.

| Species | Role | Relative Energy (kcal/mol) | ZPVE-Corrected Energy (kcal/mol) | Number of Imaginary Frequencies (NIMAG) |

| Reactant Complex | Starting Point | 0.0 | 0.0 | 0 |

| Transition State 1 | SN2 Pathway | +25.3 | +24.8 | 1 |

| Transition State 2 | A-E Pathway | +31.5 | +30.9 | 1 |

| Product Complex | End Point | -5.2 | -5.7 | 0 |

Experimental studies provide the real-world data necessary to validate or refine computational models. scielo.brnih.gov Kinetic experiments are fundamental, as they determine reaction rates and how they are affected by reactant concentrations, which helps establish the molecularity of the rate-determining step. mdpi.comnih.gov For instance, solvolysis reactions of sulfonyl halides are often studied to distinguish between bimolecular (Sɴ2) and unimolecular (Sɴ1) mechanisms. nih.gov While sulfonyl cation formation is generally unfavorable, detailed kinetic studies can reveal the degree of Sɴ1 or Sɴ2 character in the transition state. nih.gov

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), and crystallographic techniques like X-ray diffraction are used to conclusively identify the structure of reaction products. beilstein-journals.orgresearchgate.net Any proposed mechanism, whether derived from computational or experimental hypotheses, must be able to account for the formation of the observed products. In one study on a related sulfamoyl chloride, DFT calculations correctly predicted the formation of the kinetically favored product, a result that was consistent with experimental observations from 1H and 13C NMR spectra. beilstein-journals.org

The interplay between theory and experiment is crucial for resolving mechanistic ambiguities. nih.gov For example, computational studies on arenesulfonyl chlorides showed that unexpected accelerations in reaction rates for ortho-alkyl substituted compounds were due to a rigid, sterically congested ground-state structure, a finding supported by X-ray crystallographic data. mdpi.com This demonstrates how computational analysis can provide a rationale for experimental observations that might otherwise be counterintuitive. mdpi.com This integrated approach, combining theoretical energy calculations with empirical kinetic and structural data, provides the most comprehensive understanding of the reaction mechanisms and transition states governing the reactivity of this compound.

Applications of Isopropylsulfamoyl Chloride in Complex Organic Synthesis

Synthesis of Sulfonamide-Based Scaffolds Utilizing Isopropylsulfamoyl Chloride

The reaction of this compound with primary and secondary amines is a fundamental method for constructing the sulfonamide functional group. This moiety is a key structural feature in a wide array of chemical compounds, and its synthesis is of great interest to chemists in various industries.

Derivatization of Heterocyclic Systems for Advanced Materials and Ligands

This compound is instrumental in the derivatization of heterocyclic compounds to create molecules with specialized functions, such as advanced materials and ligands for catalysis. The introduction of the N-isopropylsulfamoyl group can modify the electronic and steric properties of heterocyclic systems, leading to novel applications.

One significant area of application is in the synthesis of N-heterocyclic carbene (NHC) ligands. nih.govbeilstein-journals.orgresearchgate.net NHCs are a class of organic compounds that are widely used as ligands in organometallic chemistry, particularly for their ability to form stable complexes with a variety of metals. These complexes are often highly effective catalysts for a range of organic transformations. The synthesis of some NHC precursors involves the reaction of a diimine with a reagent that provides the central carbon atom of the heterocyclic ring and the counterion. While not a direct reactant in the cyclization to form the core imidazolium (B1220033) ring of common NHCs like IMes or IPr, the broader field of ligand synthesis often employs sulfamoyl chlorides for functionalization of related heterocyclic structures. beilstein-journals.orgnih.gov

Furthermore, the reaction of this compound with various aminoheterocycles, such as those containing pyridine (B92270), pyrazole, or thiadiazole rings, yields heterocyclic sulfonamides. nih.govgoogleapis.com These derivatized heterocycles can exhibit interesting properties for materials science. For instance, the incorporation of sulfonamide groups can influence the photophysical properties, thermal stability, and intermolecular interactions of polymeric materials. googleapis.com While direct examples of "advanced materials" synthesized from this compound are not extensively detailed in readily available literature, the principle of modifying heterocyclic building blocks with this reagent opens avenues for creating novel functional materials.

Formation of Aliphatic and Aromatic Sulfonamides

The synthesis of both aliphatic and aromatic sulfonamides is a primary application of this compound. The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfamoyl chloride, leading to the displacement of the chloride and the formation of a stable S-N bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The versatility of this reaction allows for the synthesis of a wide range of sulfonamides by varying the amine component. This includes reactions with simple alkylamines to form aliphatic sulfonamides and with anilines and other aromatic amines to produce aromatic sulfonamides. jove.com The resulting sulfonamides are often stable, crystalline solids.

Table 1: Representative Reactions of this compound with Amines

| Amine Type | Reactant | Product |

| Aliphatic | Isopropylamine (B41738) | N,N'-diisopropylsulfamide |

| Aromatic | Aniline | N-phenyl-N'-isopropylsulfamide |

| Heterocyclic | 2-Aminopyridine | N-(pyridin-2-yl)-N'-isopropylsulfamide |

Utilization of this compound in Agrochemical Synthesis

This compound is a key building block in the synthesis of several commercially important agrochemicals, particularly herbicides. The sulfamoyl moiety it provides is a common feature in the molecular structures of many active ingredients.

Synthesis of Herbicide Precursors (e.g., Metamitron, Bentazone, Saflufenacil)

Metamitron: The synthesis of the herbicide Metamitron, a triazinone used for weed control, can involve the use of this compound in some synthetic routes described in patent literature. However, other more common industrial syntheses proceed through different intermediates, such as the cyclization of phenylglyoxylic acid derivatives with hydrazine (B178648) derivatives. bldpharm.comvulcanchem.com

Bentazone: The synthesis of Bentazone, a selective herbicide, is a well-established example of the application of this compound. The process involves the reaction of anthranilic acid with this compound. This reaction forms N-(isopropylsulfamoyl)anthranilic acid, which is then cyclized using a reagent like phosgene (B1210022) to yield the final Bentazone structure.

Saflufenacil: this compound is a precursor to an intermediate required for the synthesis of Saflufenacil, a pyrimidinedione herbicide. The synthesis involves the preparation of N-isopropyl-N-methylsulfamide. This intermediate is then incorporated into the final structure of Saflufenacil. One method to produce this intermediate is through the reaction of N-methyl-N-isopropylaminosulfonyl chloride with ammonia. researchgate.net

Development of Novel Agrochemical Entities via Sulfamoylation

The introduction of a sulfamoyl group, facilitated by reagents like this compound, is a strategy employed in the development of new agrochemical candidates. beilstein-journals.org The sulfamoyl moiety can impart desirable properties to a molecule, such as improved biological activity, selectivity, or favorable environmental degradation pathways.

Researchers in the agrochemical industry continuously explore the synthesis of novel compounds containing the sulfonamide or sulfamide (B24259) functional group in the search for new herbicides, fungicides, and insecticides with improved efficacy and safety profiles. nih.govmdpi.comresearchgate.netacs.org The derivatization of various scaffolds with the isopropylsulfamoyl group is a tool in this discovery process.

Role of this compound in Pharmaceutical Intermediate Synthesis

This compound is a valuable reagent in the synthesis of intermediates for the pharmaceutical industry. The sulfonamide group, which can be readily introduced using this reagent, is a well-known pharmacophore present in a wide range of therapeutic agents.

A significant application is in the synthesis of sulfonylurea drugs, which are used to treat type 2 diabetes. The general synthesis of sulfonylureas involves the reaction of a sulfonamide with an isocyanate. This compound can be used to prepare the necessary sulfonamide precursor.

Furthermore, this compound has been utilized in the synthesis of antiviral nucleoside analogs. For instance, it has been used to introduce a 5'-O-(N-isopropylsulfamoyl) group onto a cytidine (B196190) derivative, which is a step in the synthesis of potential antiviral agents. The modification of nucleosides at the 5'-position is a common strategy to create prodrugs with improved cellular uptake and pharmacokinetic properties. nih.gov

Preparation of Sulfonamide-Containing Drug Candidates

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of marketed drugs. sigmaaldrich.com The synthesis of sulfonamides most commonly involves the reaction of a sulfonyl chloride with a primary or secondary amine. In this context, this compound is a valuable building block for creating drug candidates that feature an N-isopropylsulfonamide group.

The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the this compound, displacing the chloride and forming a stable sulfonamide bond. This reaction is versatile and can be applied to a wide range of amine-containing scaffolds to generate libraries of potential drug candidates for screening. sigmaaldrich.com While many synthetic methods focus on aryl sulfonyl chlorides, the principles extend to aliphatic variants like this compound for creating specific structural motifs. researchgate.netorganic-chemistry.org The resulting N-isopropylsulfonamide group can influence the molecule's physicochemical properties, such as solubility, lipophilicity, and ability to act as a hydrogen bond donor, which are critical for pharmacological activity.

Table 1: General Reaction for Sulfonamide Synthesis

| Reactant 1 | Reactant 2 | Product | Bond Formed |

| This compound | Primary or Secondary Amine (R-NH₂) | N-substituted Isopropylsulfonamide | Sulfonamide (S-N) |

Incorporation into Nucleoside Analogs (e.g., Sulfamoyl Uridines)

Nucleoside analogs are a critical class of antiviral and anticancer agents. nih.gov Chemical modification of the nucleoside structure is a key strategy for developing new therapeutic agents. This compound has been specifically used in the synthesis of modified nucleoside analogs.

Research has demonstrated the preparation of 5'-O-(N-isopropylsulfamoyl) uridines and cytidines. nih.gov In these syntheses, the hydroxyl group at the 5' position of a protected nucleoside (like uridine (B1682114) or cytidine) acts as a nucleophile, reacting with this compound to form a sulfamate (B1201201) linkage. For example, 5'-O-[N-(Isopropyl)sulfamoyl]-2',3'-O-isopropylidenecytidine was synthesized by reacting a protected cytidine derivative with N-isopropylsulfamoyl chloride. nih.gov These modified nucleosides have been synthesized and evaluated for their biological activities, such as antiviral effects. nih.gov

Table 2: Synthesis of Isopropylsulfamoyl Nucleoside Analogs

| Starting Material | Reagent | Product | Application | Reference |

| Protected Cytidine Derivative | This compound | 5'-O-[N-(Isopropyl)sulfamoyl]cytidine | Antiviral research | nih.gov |

| Protected Uridine Derivative | This compound | 5'-O-(N-isopropylsulfamoyl) uridine | Antiviral research | nih.gov |

Synthesis of Specific Pharmacological Agents (e.g., Shp2 Inhibitors, Menin-MLL Interaction Inhibitors)

The development of targeted therapies often involves the synthesis of highly specific enzyme or protein-protein interaction inhibitors. Src homology-2 domain-containing phosphatase 2 (Shp2) and the Menin-MLL interaction are both significant targets in cancer therapy. nih.govosti.gov

The synthesis of inhibitors for these targets often relies on building blocks that can form key interactions with the target protein. Sulfonamide moieties are frequently incorporated into such inhibitors. sigmaaldrich.comnih.gov General synthetic routes for these inhibitors may involve the use of various acylating agents, including sulfonyl chlorides, to couple with amine functionalities on molecular scaffolds. google.com However, a review of the specific literature for the synthesis of prominent Shp2 and Menin-MLL inhibitors does not prominently feature this compound as a key reagent. nih.govosti.govnih.govnih.govmdpi.com For instance, the synthesis of certain oxindole-based Shp2 inhibitors involved the use of isatin-5-sulfonyl chloride to create a library of sulfonamides. nih.gov While the general class of sulfonyl chlorides is utilized, the direct application of the isopropyl variant in widely reported syntheses for these specific targets is not explicitly detailed.

Application of this compound in Bioconjugation and Biomolecule Modification

Bioconjugation is the chemical process of linking molecules, at least one of which is a biomolecule such as a protein or nucleic acid, to form a stable complex. thermofisher.com This technique is fundamental for creating diagnostic probes, antibody-drug conjugates, and other advanced biomedical tools. mdpi.com The modification of biomolecules often involves targeting specific functional groups present on their surface.

Sulfonyl chlorides are highly reactive electrophiles that can be used for biomolecule modification by targeting nucleophilic residues on a protein's surface. rsc.org The most common targets are the primary amines of lysine (B10760008) side chains and the N-terminus of the protein. thermofisher.commdpi.com The reaction of a sulfonyl chloride with an amine forms an exceptionally stable sulfonamide bond. rsc.org

In this context, this compound can be used to attach an isopropylsulfamoyl tag to a protein or other biomolecule. This modification is generally performed at a slightly alkaline pH (8.5-9.5) to ensure the amine is deprotonated and thus sufficiently nucleophilic, while carefully managing the competing hydrolysis of the sulfonyl chloride reagent. rsc.org Due to their high reactivity, sulfonyl chlorides can sometimes show less selectivity than other amine-reactive reagents, potentially reacting with other nucleophilic residues like tyrosine or cysteine. rsc.org The resulting modified biomolecule can be used to study structure-function relationships or to impart new properties to the biomolecule.

Table 3: Biomolecule Modification with this compound

| Biomolecule Functional Group | Reagent | Linkage Formed | Stability | Key Feature |

| Primary Amine (-NH₂) (e.g., Lysine side chain) | This compound | Sulfonamide (-SO₂-NH-) | High chemical stability | Covalent and stable modification of proteins rsc.org |

Medicinal Chemistry and Biological Activity of Isopropylsulfamoyl Chloride Derivatives

Design Principles for Sulfonamide-Based Therapeutics Derived from Isopropylsulfamoyl Chloride

The design of sulfonamide-based therapeutics, including those derived from this compound, is rooted in the principle of competitive inhibition. wikipedia.org Many sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis. wikipedia.org By mimicking PABA, these sulfonamides can bind to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and inhibiting bacterial growth. wikipedia.org

Antimicrobial Properties of this compound-Derived Sulfonamides

The antimicrobial potential of sulfonamides has been extensively explored, and derivatives of this compound have shown promise in this area.

Antibacterial Efficacy Studies

Derivatives of this compound have demonstrated notable antibacterial activity. For instance, a series of phenylthiazole derivatives were synthesized and evaluated for their efficacy against multidrug-resistant bacteria. nih.gov Among these, a compound featuring an N-isopropylsulfamoyl moiety displayed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The general structure of such antibacterial agents often includes a guanidine (B92328) head group and a lipophilic tail, with the N-isopropylsulfamoyl group contributing to the latter. nih.gov

In vitro studies have confirmed that N-isopropylsulfamoyl derivatives can exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. smolecule.com For example, certain sulfonamide derivatives have shown significant activity against Klebsiella pneumoniae. smolecule.com The mechanism of action for these compounds is generally attributed to the inhibition of folic acid synthesis in bacteria. smolecule.com

Table 1: Antibacterial Activity of an N-Isopropylsulfamoyl Phenylthiazole Derivative

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| 2-{1-[2-(4-(5-(N-Isopropylsulfamoyl)thiophen-2-yl)phenyl)-4-methylthiazol-5-yl]ethylidene}hydrazine-1-carboximidamide | MRSA USA300 | Potent activity reported |

Data sourced from a study on phenylthiazole derivatives. nih.gov

Antifungal Properties Investigations

The exploration of sulfonamides for antifungal applications has also yielded promising results. While direct studies on antifungal derivatives of this compound are limited, research on analogous structures provides valuable insights. A study on ketoconazole (B1673606) sulfonamide analogs revealed that compounds with small, linear sulfonamide groups at the N1 position exhibited in vitro antifungal activity against Candida albicans and Candida glabrata. nih.govfrontiersin.org This suggests that the N-isopropylsulfamoyl moiety could be a viable functional group for the development of novel antifungal agents.

The antifungal activity of sulfonamides is a known phenomenon, with some compounds showing inhibitory effects against various fungal species. nih.govnih.gov The mechanism of action in fungi, similar to bacteria, can involve the disruption of essential metabolic pathways.

Antiviral Research on this compound Derivatives (e.g., HSV-2, ASFV)

Significant research has been conducted on the antiviral properties of nucleoside analogs incorporating an N-isopropylsulfamoyl group. In one study, a series of 5'-O-[N-(isopropyl)sulfamoyl]cytidines were synthesized by reacting the corresponding nucleoside with N-isopropylsulfamoyl chloride. nih.gov These compounds were subsequently tested for their antiviral activity against Herpes Simplex Virus type 2 (HSV-2). The results indicated that these derivatives possess an antiviral effect. nih.gov

Furthermore, another study investigated a series of 5′-O-(N-isopropylsulfamoyl) uridines, also prepared from this compound. tandfonline.comresearchgate.net These compounds were tested against a panel of viruses, including HSV-2 and African Swine Fever Virus (ASFV). tandfonline.comresearchgate.net The 2′,3′-Di-O-acetyl-5′-O-(N-isopropylsulfamoyl) uridine (B1682114) derivative showed significant activity against HSV-2. tandfonline.comresearchgate.net Another derivative in the same study was found to be very active against ASFV. tandfonline.comresearchgate.net

Development of Antimycobacterial Agents from this compound Precursors

Isopropyl(methyl)sulfamoyl chloride has been utilized as an intermediate in the synthesis of potential antimycobacterial agents. Research in this area has led to the development of sulfamethoxazole (B1682508) ureas derived from analogs of isopropyl(methyl)sulfamoyl chloride. These compounds have demonstrated activity against Mycobacterium tuberculosis, with the potency being influenced by variations in the substituents, such as alkyl chain length and the presence of cycloalkyl groups.

The broader class of thioureas has also been investigated for antimycobacterial properties. For example, Isoxyl (ISO), a thiourea (B124793) derivative, has shown potent activity against Mycobacterium tuberculosis H37Rv and other mycobacterial species by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govnih.gov While not directly derived from this compound, these findings support the potential of sulfur-containing compounds in the development of new antimycobacterial drugs.

Enzyme Inhibition Studies Involving this compound Analogs (e.g., PPO, Shp2)

Derivatives of this compound have been investigated as inhibitors of specific enzymes, highlighting their potential in targeted therapies. A notable example is the inhibition of Src Homology-2 domain-containing Protein Tyrosine Phosphatase-2 (Shp2). A focused library of compounds based on an isatin (B1672199) scaffold was designed and evaluated for their ability to inhibit Shp2. nih.gov One of the synthesized compounds, 3-[N'-(5-Isopropylsulfamoyl-2-oxo-1,2-dihydro-indol-3-ylidene)hydrazino]-benzoic acid, was identified as a potent and selective inhibitor of Shp2. nih.gov Shp2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, and its dysregulation is implicated in various diseases, including cancer. google.com

Currently, there is a lack of specific research on the inhibition of Polyphenol Oxidase (PPO) by analogs of this compound.

Table 2: Shp2 Inhibition by an Isopropylsulfamoyl Derivative

| Compound | Target Enzyme | IC50 |

| 3-[N'-(5-Isopropylsulfamoyl-2-oxo-1,2-dihydro-indol-3-ylidene)hydrazino]-benzoic acid | Shp2 | Low micromolar activity reported |

Data sourced from a study on isatin-based Shp2 inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The exploration of derivatives of this compound has led to the identification of compounds with a range of biological activities, from anticancer to antiviral and kinase inhibition. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological effects. acs.orgyoutube.com These studies guide the optimization of lead compounds to enhance potency and selectivity. acs.org For derivatives incorporating the isopropylsulfamoyl moiety, several key SAR insights have been elucidated across different molecular scaffolds.

One notable area of investigation has been the development of N-sulfonyl and N-sulfamoyl noscapine (B1679977) analogs as anticancer agents. nih.govmonash.edu Noscapine itself has weak anticancer efficacy, prompting modifications to its structure to generate more potent derivatives. nih.govmonash.edu In a series of N-sulfonyl and N-sulfamoyl noscapine derivatives, the substitution at the N-methyl position of noscapine was explored. It was found that introducing a sulfonyl or sulfamoyl group could significantly enhance antiproliferative activity. For instance, a number of these analogs demonstrated improved potency compared to the parent compound, noscapine. nih.gov The antiproliferative effects of these compounds were evaluated in various cancer cell lines, and several derivatives exhibited sub-micromolar activities. nih.gov This suggests that the electronic and steric properties of the sulfonyl and sulfamoyl groups play a critical role in the enhanced biological activity of these noscapine analogs. nih.govmonash.edu

Table 1: Antiproliferative Activity of Selected N-Sulfonyl Noscapine Analogs

| Compound | R Group | EC50 (µM) in MCF-7 cells |

|---|---|---|

| 14q | 1-methyl-1H-imidazol-4-yl | 0.56 |

| 14r | 1-methyl-1H-pyrazol-4-yl | 0.89 |

| 14s | Thiophen-2-yl | 1.2 |

| 14t | Furan-2-yl | 1.5 |

Data sourced from a study on N-sulfonyl and N-sulfamoyl noscapine derivatives as anticancer agents. nih.gov

In another study focusing on inhibitors of Plasmodium falciparum kinases, a 2,4-dianilinopyrimidine scaffold was functionalized with various substituents. acs.orgmalariaworld.org Among the synthesized compounds, an N-isopropyl sulfamoyl amide derivative was evaluated for its inhibitory activity against five different kinases (PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB). acs.org The results showed that the inhibition by this compound was similar to that of an isosteric isobutyl sulfonamide. acs.org This finding indicates that for this particular scaffold and target, the steric bulk and hydrogen bonding capabilities of the N-isopropylsulfamoyl group are comparable to the isobutyl sulfonamide, suggesting a defined steric requirement in the active site of these kinases. acs.org

Furthermore, the synthesis and antiviral activity of 5'-O-[N-(isopropyl)sulfamoyl]cytidine and its analogs have been reported. nih.gov In these studies, the introduction of the N-isopropylsulfamoyl group at the 5'-O-position of cytidine (B196190) derivatives led to compounds with notable antiviral effects, particularly against herpes simplex virus type 2. nih.gov The structure-activity relationships discussed in this context highlight the importance of the sulfamoyl moiety for the observed antiviral properties.

Computational Drug Design and Molecular Docking for this compound Derivatives

Computational methods, particularly molecular docking, have become indispensable tools in modern drug discovery to predict the binding modes and affinities of ligands to their biological targets. scirp.org These techniques provide valuable insights at the molecular level, guiding the rational design of more potent and selective inhibitors. malariaworld.orgrcsb.org

A key example of the application of computational studies to understand the interactions of isopropylsulfamoyl-containing compounds is the investigation of benzenesulfonamide (B165840) derivatives as inhibitors of Glutathione Transferase Omega-1 (GSTO1-1), an enzyme implicated in inflammatory diseases. rcsb.orgpdbj.org A co-crystal structure of human GSTO1-1 in complex with 2-chloro-N-(4-chloro-3-(N-isopropylsulfamoyl)phenyl)acetamide has been solved (PDB ID: 6PNO). rcsb.orgpdbj.org This structural information provides a detailed picture of the binding interactions at the atomic level. The N-isopropylsulfamoyl group plays a significant role in anchoring the inhibitor within the active site of the enzyme.

Table 2: Key Interacting Residues for a Sulfonamide Inhibitor in Carbonic Anhydrase II

| Interacting Residue | Type of Interaction |

|---|---|

| Zn2+ | Coordination |

| Thr199 | Hydrogen Bond |

| Leu141 | Hydrophobic |

| Val143 | Hydrophobic |

| Phe131 | Hydrophobic |

| Gln92 | Hydrogen Bond |

Data derived from computational studies of sulfonamide inhibitors. nih.gov

In the context of the 2,4-dianilinopyrimidine kinase inhibitors, molecular docking was used to predict the binding mode of the lead compound into the ATP-binding site of several P. falciparum kinases. acs.orgnih.gov The model suggested that the methylsulfonamide group forms a hydrogen bond with the catalytic lysine (B10760008) and the exocyclic NH at the 4-position of the pyrimidine. acs.orgnih.gov For the N-isopropyl sulfamoyl amide derivative, docking studies would similarly predict its orientation and interactions within the kinase active site, explaining the observed biological activity and providing a rationale for the strict steric requirements in that region. acs.org These computational approaches are crucial for the iterative process of drug design, allowing for the virtual screening of new analogs and the prioritization of candidates for synthesis and biological evaluation. scirp.orgnih.gov

Analytical Methodologies for Isopropylsulfamoyl Chloride and Its Derivatives

Chromatographic Separation Techniques for Isopropylsulfamoyl Chloride

Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable for the analysis of this compound and its derivatives. advancechemjournal.com Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are utilized, each offering distinct advantages depending on the specific analytical goal.

Gas Chromatography (GC) for Volatile Components and Residuals

Gas chromatography is a powerful technique for the analysis of volatile compounds. nih.gov In the context of this compound synthesis, GC is particularly useful for detecting and quantifying volatile starting materials, by-products, and residual solvents. ontosight.ai The manufacturing process of sulfamoyl chlorides can result in various by-products, including unreacted starting materials like isopropylamine (B41738), and intermediates. ontosight.ai GC, especially when coupled with a mass spectrometer (GC-MS), allows for the separation and identification of these volatile impurities. ontosight.ainih.gov

The method's sensitivity and precision make it suitable for trace-level detection. For instance, a headspace GC method with a flame ionization detector (FID) has been developed for determining residual alkyl chlorides in pharmaceutical substances. Such a method demonstrates good linearity, recovery, and low detection limits, making it applicable for quality control. The identity of the separated components can be confirmed using GC-MS, which provides structural information based on the mass-to-charge ratio of fragmented ions. dss.go.th

Table 1: GC Applications in Sulfamoyl Chloride Analysis

| Analytical Target | Technique | Detector | Purpose |

| Volatile Impurities | GC, GC-MS | FID, MS | Identification and quantification of residual starting materials and by-products. ontosight.ai |

| Residual Solvents | Headspace GC | FID | Monitoring and quantification of solvents used in synthesis. |

| Alkyl Chlorides | GC | FID | Detection of trace levels of potentially genotoxic impurities. |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and concentration of non-volatile and thermally sensitive compounds. moravek.com It is widely used in the pharmaceutical industry to assay active ingredients, impurities, and degradation products. analyticaltoxicology.com For this compound and its derivatives, HPLC is the method of choice for assessing purity and quantifying the main compound. moravek.comjodrugs.com

The principle of HPLC involves injecting a liquid sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and separation occurs based on the differential interactions of the sample components with the stationary and mobile phases. advancechemjournal.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common mode used for the analysis of many organic compounds. jodrugs.com

HPLC systems can be coupled with various detectors, such as UV-Vis diode-array detectors (DAD), to provide quantitative data and spectral information that can aid in peak identification. jodrugs.comnih.gov The ability of HPLC to separate a wide range of compounds with high resolution and sensitivity makes it an invaluable tool for quality control and research in the synthesis and application of this compound. analyticaltoxicology.com

Spectroscopic Characterization Methods for this compound and Its Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. sioc.ac.cnlibretexts.org It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment of each atom. libretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. neu.edu.tr In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. neu.edu.tr This provides the molecular weight of the compound with high accuracy. lcms.cz

Furthermore, the high-energy ionization process can cause the molecule to break apart into smaller fragments. The pattern of these fragments, known as the fragmentation pattern, is unique to a particular molecule and can provide valuable structural information. libretexts.org For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern, as chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl. libretexts.org The fragmentation pattern would likely show the loss of the isopropyl group or the chlorine atom, further confirming the structure. When combined with chromatographic techniques like GC or HPLC (i.e., GC-MS, LC-MS), MS can identify and quantify components in a complex mixture. ontosight.aimsu.edu

Table 2: Spectroscopic Data for this compound

| Technique | Information Obtained | Expected Observations |

| ¹H NMR | Proton environment and connectivity | Signals corresponding to the isopropyl group (a doublet and a septet). |

| ¹³C NMR | Carbon framework | Resonances for the two distinct carbon atoms of the isopropyl group. |

| Mass Spectrometry | Molecular weight and fragmentation | Molecular ion peak and a characteristic M+2 peak due to the chlorine isotope. libretexts.org Fragments corresponding to the loss of key functional groups. |

Quantitative Determination Methods for this compound and Related Compounds

Accurate quantification of this compound and its derivatives is essential for process control and quality assurance. While chromatographic methods like GC and HPLC with appropriate detectors are the primary tools for quantification, other methods can also be employed.

For instance, quantitative NMR (qNMR) can be used to determine the concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard. mdpi.com

In some cases, titrimetric methods can be developed for the quantification of related compounds. For example, chloride ions can be determined by potentiometric titration with silver nitrate (B79036). While not directly applicable to the intact sulfamoyl chloride, this could be used to quantify chloride-containing by-products or degradation products. Ion chromatography is another technique that can be used for the qualitative and quantitative analysis of ionic species, including chloride. cleancontrolling.com

The choice of quantitative method depends on the specific compound, the matrix it is in, and the required level of sensitivity and accuracy. For routine analysis, validated chromatographic methods are generally preferred due to their high specificity and efficiency. nih.gov

Titrimetric Analysis

Titrimetric analysis, specifically argentometric titration, serves as a fundamental method for quantifying the hydrolyzable chloride content in this compound. This procedure is based on the reaction of the sulfamoyl chloride group with a suitable solvent to liberate chloride ions, which are subsequently titrated with a standardized silver nitrate solution. infinitalab.comtajhizkala.ir

The underlying principle involves the hydrolysis of this compound, which releases hydrochloric acid (HCl). This liberated acid is then titrated. Potentiometric endpoint detection is commonly employed, using a silver billet electrode, as it provides more accurate and reproducible results compared to colorimetric indicators. infinitalab.comgoogle.com The reaction of the sample with an alcohol like 2-propanol or methanol (B129727) can be used to form the corresponding urethane (B1682113) and liberate hydrochloric acid, which is then titrated. tajhizkala.ir

The general procedure involves dissolving a precisely weighed sample in a suitable solvent mixture, such as methanol and 2-propanol, followed by the addition of nitric acid. infinitalab.com The solution is then titrated potentiometrically with a standardized solution of silver nitrate in a non-aqueous solvent like methanol. infinitalab.comtajhizkala.ir The amount of hydrolyzable chloride is calculated from the volume of silver nitrate titrant consumed at the equivalence point. infinitalab.com For similar compounds, this method has proven effective for quality control and research purposes. tajhizkala.ir

| Parameter | Specification |

| Analyte | Hydrolyzable Chloride |

| Technique | Potentiometric Argentometric Titration |

| Titrant | Silver Nitrate (AgNO₃) in Methanol (e.g., 0.01 N or 0.001 N) tajhizkala.ir |

| Solvent System | 2-Propanol and Methanol infinitalab.com |

| Endpoint Detection | Potentiometric (e.g., using a combination silver billet electrode) infinitalab.com |

| Principle | R-SO₂Cl + R'-OH → R-SO₂OR' + HCl; HCl + AgNO₃ → AgCl(s) + HNO₃ |

Other Spectrophotometric Techniques for Chloride Content

Beyond titrimetry, spectrophotometric methods offer a sensitive alternative for the determination of chloride content, particularly at low concentrations. These methods typically require the initial hydrolysis of the this compound to convert the covalently bonded chlorine into free chloride ions in solution.

A widely used spectrophotometric method is based on the reaction of chloride ions with mercury(II) thiocyanate (B1210189) and ferric ions. biolabo.fr In this reaction, chloride ions displace thiocyanate ions from mercury(II) thiocyanate. The liberated thiocyanate ions then react with ferric (Fe³⁺) ions to form a intensely colored reddish-brown iron(III) thiocyanate complex. biolabo.frnih.gov The absorbance of this complex is measured spectrophotometrically, typically around 480-500 nm, and is directly proportional to the chloride ion concentration in the sample. biolabo.frnih.gov

The procedure involves hydrolyzing a known quantity of the this compound sample, followed by pH adjustment and addition of the ferric nitrate and mercuric thiocyanate reagents. After a specific time for color development, the absorbance is measured. A calibration curve prepared from standard chloride solutions is used to determine the concentration of chloride in the sample. biolabo.fr

| Parameter | Specification |

| Analyte | Chloride Ion (Cl⁻) |

| Technique | Colorimetric Spectrophotometry |

| Reagents | Mercury(II) thiocyanate [Hg(SCN)₂], Ferric nitrate [Fe(NO₃)₃] biolabo.fr |

| Principle | 2Cl⁻ + Hg(SCN)₂ → HgCl₂ + 2SCN⁻; SCN⁻ + Fe³⁺ → [Fe(SCN)]²⁺ (colored complex) biolabo.fr |

| Wavelength | 480 - 500 nm biolabo.frnih.gov |

| Detection Limit | Capable of reaching low mg/L levels nih.gov |

Impurity Profiling and Residual Solvent Analysis in this compound Manufacturing

The control of impurities in active pharmaceutical ingredients and their intermediates is a critical regulatory requirement. spirochem.comedqm.eu Impurity profiling is the comprehensive process of detecting, identifying, and quantifying both organic and inorganic impurities, as well as residual solvents, that may be present in a manufactured substance. spirochem.comlcms.cz

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. google.com The manufacturing process must be evaluated to identify potential impurities, which are then controlled through in-process controls and final product specifications. lcms.czeuropa.eu Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for the structural elucidation of unknown impurities. spirochem.comnih.gov

Residual solvents are organic volatile chemicals used or produced during the synthesis of this compound that are not completely removed by manufacturing processes. ich.orgptfarm.plthermofisher.com Since residual solvents provide no therapeutic benefit and can be toxic, their levels are strictly controlled according to guidelines such as those from the International Council for Harmonisation (ICH) Q3C. ich.orgeuropa.eu

The standard method for analyzing residual solvents is gas chromatography (GC), typically with a flame ionization detector (FID) and often utilizing headspace sampling (HS-GC). ptfarm.plthermofisher.comeuropa.eu This technique allows for the separation and quantification of volatile solvents present in the this compound sample. The selection of the GC column and chromatographic conditions depends on the specific solvents used in the manufacturing process. ptfarm.pl

| Potential Process Impurity / By-product | Origin |

| Unreacted Starting Materials | Incomplete reaction during synthesis |

| Di-isopropylsulfamide | Reaction of this compound with isopropylamine (starting material) |

| Isopropylsulfonic acid | Hydrolysis of the final product |

| Inorganic Salts (e.g., Chlorides) | From reagents or by-products of the chlorination step |

| Parameter | Typical Specification for Residual Solvent Analysis |

| Technique | Static Headspace Gas Chromatography (HS-GC) with Flame Ionization Detector (FID) ptfarm.pl |

| Column | e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane |

| Carrier Gas | Nitrogen or Helium |

| Injector Temperature | e.g., 140 °C |

| Detector Temperature | e.g., 250 °C |

| Oven Program | Isothermal or gradient program depending on the solvents to be separated |

| Quantification | Against certified reference standards of the respective solvents ptfarm.pl |

Q & A

Q. What are the standard laboratory synthesis protocols for isopropylsulfamoyl chloride?

this compound is synthesized via nucleophilic substitution reactions. For example, phenylsulfamoyl chloride reacts with isopropylamine to form N-isopropyl-N'-phenylsulfamide under mild, inert conditions (e.g., using dichloromethane as a solvent). The crude product is purified via recrystallization or chromatography to minimize decomposition . Alternative routes may involve sulfonation of isopropylamine derivatives, though specific protocols require optimization of reaction time and stoichiometry .

Q. How should researchers purify this compound to achieve high yields?

Purification challenges arise due to the compound’s instability. Bulb-to-bulb distillation under reduced pressure is used cautiously, as excessive heat causes decomposition. Recrystallization from solvents like carbon disulfide or cold ether is preferred. Chromatographic methods (e.g., silica gel column chromatography) are recommended for isolating high-purity samples, particularly when byproducts form during synthesis .

Q. What safety precautions are critical when handling this compound?

The compound is moisture-sensitive and corrosive. Use inert atmospheres (e.g., nitrogen/argon glovesboxes) and personal protective equipment (PPE), including nitrile gloves and splash goggles. First-aid measures for skin contact include immediate washing with soap and water, followed by medical consultation. Stability during storage is improved by refrigeration (2–8°C) in airtight, desiccant-containing containers .

Advanced Research Questions

Q. How can conflicting reports on this compound’s reactivity be resolved?

Contradictions in reactivity (e.g., unexpected byproducts or variable yields) often stem from differences in solvent polarity, reaction temperature, or trace moisture. Systematic studies using Design of Experiments (DoE) methodologies can isolate critical variables. For example, kinetic studies under controlled humidity levels and spectroscopic monitoring (e.g., in situ IR) may clarify decomposition pathways .

Q. What advanced characterization techniques validate structural integrity and purity?

Beyond NMR (1H/13C) and IR spectroscopy, high-resolution mass spectrometry (HRMS) confirms molecular weight with precision. Purity is quantified via reverse-phase HPLC using UV detection at 254 nm. X-ray crystallography, though challenging due to crystallization difficulties, provides definitive structural confirmation .

Q. What mechanistic insights explain this compound’s instability during storage?

Decomposition is attributed to hydrolysis (reacting with ambient moisture) and thermal degradation. Isotope-labeling studies (e.g., D2O exposure) and thermogravimetric analysis (TGA) can track degradation products. Stabilizers like molecular sieves or antioxidant additives (e.g., BHT) may extend shelf life .

Q. How do solvent choices impact the efficiency of reactions involving this compound?

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance electrophilicity of the sulfamoyl chloride group, accelerating nucleophilic substitutions. However, solvents with high boiling points complicate purification. Solvent screening via kinetic assays (e.g., monitoring reaction progress via LC-MS) optimizes both reactivity and workup efficiency .

Methodological Best Practices

- Reproducibility : Document reaction conditions meticulously, including solvent batch, humidity levels, and equipment calibration. Peer-reviewed protocols from journals like Chemical Communications provide validated frameworks .

- Data Interpretation : Use statistical tools (e.g., ANOVA) to differentiate experimental noise from significant trends. Cross-validate spectral data with computational chemistry tools (e.g., DFT calculations for NMR chemical shift prediction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.